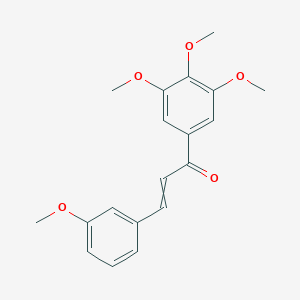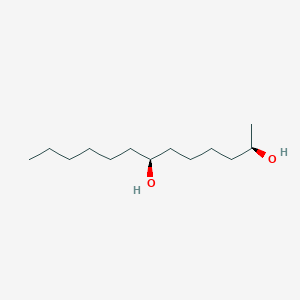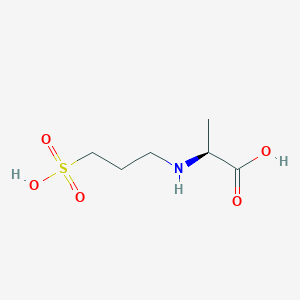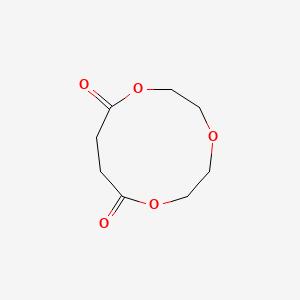![molecular formula C9H18NO2+ B15158080 2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium CAS No. 804443-59-2](/img/structure/B15158080.png)
2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium is a chemical compound known for its unique structure and properties It is characterized by the presence of a but-3-enoyl group attached to an N,N,N-trimethylethan-1-aminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium typically involves the esterification of but-3-enoic acid with N,N,N-trimethylethan-1-amine. The reaction is carried out under mild conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-enoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium
- 2-[(But-3-enyloxy)carbonyl]benzoic acid
- 10-Methacryloyloxydecyl dihydrogen phosphate
Uniqueness
2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-but-3-enoyloxyethyl(trimethyl)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2/c1-5-6-9(11)12-8-7-10(2,3)4/h5H,1,6-8H2,2-4H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCIIZVJFJDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10840378 |
Source


|
| Record name | 2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10840378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804443-59-2 |
Source


|
| Record name | 2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10840378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15157999.png)


![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)
![S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate](/img/structure/B15158018.png)

![[3,4-Bis(acetyloxy)-6-[(6-{[(benzyloxy)carbonyl]amino}hexyl)oxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B15158039.png)
![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)
![(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B15158056.png)




